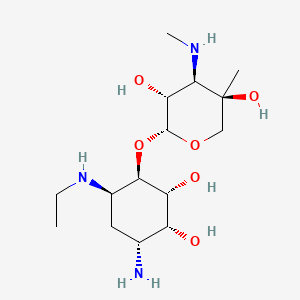
2,5-Diethynylfuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethynylfuran-3,4-diol is an organic compound characterized by the presence of two ethynyl groups attached to a furan ring, along with two hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylfuran-3,4-diol typically involves the dihydroxylation of a furan derivative followed by the introduction of ethynyl groups. One common method is the dihydroxylation of 2,5-difurylacetylene using osmium tetroxide (OsO4) as a catalyst, which results in the formation of the diol. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethynylfuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl groups.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Aplicaciones Científicas De Investigación
2,5-Diethynylfuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,5-Diethynylfuran-3,4-diol involves its interaction with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, further modifying its chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxymethylfuran: Similar structure but with hydroxymethyl groups instead of ethynyl groups.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl groups.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl and ethynyl groups
Uniqueness
2,5-Diethynylfuran-3,4-diol is unique due to the presence of both ethynyl and hydroxyl groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other furan derivatives .
Propiedades
| 75609-59-5 | |
Fórmula molecular |
C8H4O3 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
2,5-diethynylfuran-3,4-diol |
InChI |
InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H |
Clave InChI |
QLLLJMHSCRQUAR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(O1)C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







